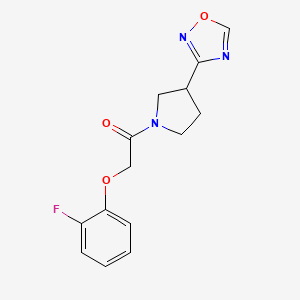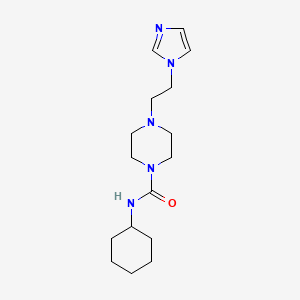![molecular formula C14H14N4S2 B2548110 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-65-4](/img/structure/B2548110.png)
3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine is a chemical compound with a complex structure that includes a triazole ring, a thienyl group, and a sulfanyl group attached to a methylbenzyl moiety.
Preparation Methods
The synthesis of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 2-thiophenecarboxylic acid hydrazide to form the desired triazole compound under specific conditions such as refluxing in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine can be compared with other similar compounds, such as:
3-[(2-Methylbenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole: This compound has a phenyl group instead of an amine group, which may affect its chemical reactivity and biological activity.
4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole: This compound has a methyl group at the 4-position of the triazole ring, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-10-5-2-3-6-11(10)9-20-14-17-16-13(18(14)15)12-7-4-8-19-12/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHOGGCHOTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2548029.png)

![1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2548033.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2548034.png)
![ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate](/img/structure/B2548035.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2548042.png)
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride](/img/structure/B2548044.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

